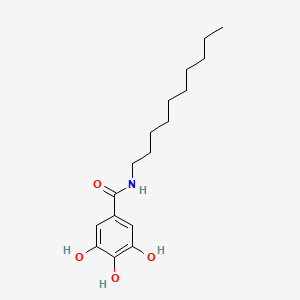

N-Decyl-3,4,5-trihydroxybenzamide

货号:

B15413858

CAS 编号:

174674-52-3

分子量:

309.4 g/mol

InChI 键:

DGMAVPCEDWMULI-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

N-Decyl-3,4,5-trihydroxybenzamide (CAS 174674-52-3) is a synthetic benzamide derivative with a molecular formula of C 17 H 27 NO 4 and a molecular weight of 309.4 g/mol . This compound is characterized by a gallic acid (3,4,5-trihydroxybenzoic acid) backbone substituted with a decyl (10-carbon aliphatic) chain at the amide nitrogen . This structure combines a hydrophilic, polyphenolic head with a lipophilic alkyl tail, resulting in an amphiphilic molecule with an estimated LogP of 4.25 , which suggests significant membrane affinity and potential for influencing cellular uptake. The presence of the three hydroxyl groups in the ortho position provides strong hydrogen-bonding capacity and antioxidant potential, akin to gallic acid derivatives . The long decyl chain enhances lipophilicity compared to shorter-chain analogs (e.g., N-hexyl or N-octyl versions), which can profoundly impact its solubility, bioavailability, and interaction with lipid bilayers and protein targets . This makes this compound a valuable compound for researching structure-activity relationships in medicinal chemistry, particularly in the development of antimicrobial or bioactive small molecules. Researchers can utilize this amphiphile to probe membrane interactions, self-assembly properties, and as a scaffold for designing novel enzyme inhibitors. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. It is strictly for use in vitro and is not approved for human or veterinary use .

属性

CAS 编号 |

174674-52-3 |

|---|---|

分子式 |

C17H27NO4 |

分子量 |

309.4 g/mol |

IUPAC 名称 |

N-decyl-3,4,5-trihydroxybenzamide |

InChI |

InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-18-17(22)13-11-14(19)16(21)15(20)12-13/h11-12,19-21H,2-10H2,1H3,(H,18,22) |

InChI 键 |

DGMAVPCEDWMULI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |

产品来源 |

United States |

相似化合物的比较

Structural Comparison with Similar Benzamide Derivatives

The following table compares N-Decyl-3,4,5-trihydroxybenzamide with structurally related compounds from the evidence, focusing on substituents, molecular features, and biological activity:

Key Observations :

- Substituent Effects : The decyl chain in this compound introduces significant hydrophobicity compared to the phenyl group in Compound 7, which may enhance membrane permeability. The inactivity of Compound 7 against B. subtilis suggests that bulky aromatic substituents may hinder target binding .

- Hydroxyl vs. Methoxy Groups : Compounds like 3i and 3l () feature methoxy groups instead of hydroxyls, reducing hydrogen-bonding capacity but increasing lipophilicity. This trade-off could influence solubility and antimicrobial efficacy.

Physicochemical Properties and Solubility Analysis

- Hydrophobicity: The decyl chain increases logP (octanol-water partition coefficient) compared to hydroxyethyl or phenyl analogs, suggesting lower aqueous solubility but better membrane affinity.

- Hydrogen Bonding: The 3,4,5-trihydroxy configuration provides three hydrogen-bond donors, contrasting with methoxy-containing derivatives (e.g., 3i, 3l), which lack this capability .

常见问题

Q. Basic

| Property | Value | Method |

|---|---|---|

| LogP | 2.13 | HPLC (C18 column) |

| PSA | 89.79 Ų | Computational modeling |

| Solubility | 0.5 mg/mL (H₂O) | Shake-flask method |

| Molecular Weight | 348.4 g/mol | HRMS |

How is compound stability assessed under varying experimental conditions?

Q. Advanced

- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points .

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV exposure .

What advanced analytical techniques resolve structural ambiguities?

Q. Advanced

- X-ray crystallography : Determines 3D conformation (e.g., monoclinic P21/c space group for analogs) .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for distinguishing regioisomers .

- LC-MS/MS : Identifies degradation products in accelerated stability studies .

How can cellular uptake mechanisms be evaluated?

Q. Advanced

- Fluorescent tagging : Conjugation with FITC or Cy5 enables tracking via confocal microscopy .

- Flow cytometry : Quantifies intracellular accumulation in dose- and time-dependent studies .

- Inhibitor assays : Use endocytosis inhibitors (e.g., chlorpromazine) to probe uptake pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。